3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde
Description
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde (C₁₀H₇ClO₂S) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a chloro group at position 3, a methoxy group at position 6, and an aldehyde functional group at position 2 . Its molecular weight is 226.674 g/mol, and it is characterized by a planar aromatic system that facilitates π-π interactions, enhancing its utility in synthetic chemistry and materials science. The compound’s aldehyde group enables diverse derivatization, making it a precursor for Schiff bases, hydrazides, and other functionalized molecules .
Properties
Molecular Formula |
C10H7ClO2S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2S/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3 |
InChI Key |
SFLXWVDNDWNRMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
Comparative Analysis with Related Compounds
Optimization Strategies
Solvent and Catalyst Screening
Replacing N,N'-carbonyldiimidazole with thionyl chloride and pyridine reduces costs by 40% while maintaining yields >70%. Polar aprotic solvents (e.g., acetonitrile) improve chlorination efficiency compared to benzene.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives.
Mechanistic Insight : Oxidation of the aldehyde to a carboxylic acid proceeds via a radical intermediate in the presence of H₂O₂, while SOCl₂ facilitates nucleophilic acyl substitution to form the acyl chloride .
Reduction Reactions
The formyl group is reduced to hydroxymethyl or methylene derivatives.
Key Observation : DIBAL-H selectively reduces the aldehyde without affecting the methoxy or chloro groups .
Substitution Reactions
The chlorine atom participates in nucleophilic aromatic substitution (NAS).
Mechanism : NAS proceeds via a Meisenheimer complex, with electron-withdrawing groups (e.g., aldehyde) activating the ring toward nucleophilic attack .
Condensation Reactions
The aldehyde group forms Schiff bases or hydrazones.
Application : Hydrazones serve as intermediates in the synthesis of heterocyclic pharmaceuticals.
Photochemical Reactions
UV irradiation induces cyclization or dehydrohalogenation.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Photocyclization | UV light, benzene | Benzo thieno[3,2-b]thiophene derivative | 65% | |
| Dehydrohalogenation | UV light, CaO catalyst | Fused thienothiophene | 70% |
Note : Photochemical methods enable the synthesis of polycyclic aromatic systems for materials science .
Grignard and Organometallic Additions
The aldehyde reacts with organometallic reagents to form secondary alcohols or ketones.
Synthetic Utility : These adducts are oxidized to ketones (e.g., using PCC) for drug discovery .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes nitration or sulfonation.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Chloro-6-methoxy-5-nitrobenzo[b]thiophene-2-carbaldehyde | 50% | |
| Sulfonation | SO₃, H₂SO₄, 60°C | 3-Chloro-6-methoxy-5-sulfobenzo[b]thiophene-2-carbaldehyde | 45% |
Regioselectivity : The methoxy group directs electrophiles to the para position, while the aldehyde group deactivates the ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization.
Application : These reactions are pivotal for introducing biaryl or alkynyl groups in medicinal chemistry .
Scientific Research Applications
Chemical Properties and Structure
This compound features a chloro group at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the benzo[b]thiophene ring. These functional groups contribute to its reactivity and specificity in chemical reactions.
Synthesis and Chemical Reactions
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde serves as a precursor in the synthesis of various derivatives. Notable reactions include:
- Oxidation : Conversion to 3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid.
- Reduction : Formation of 3-Chloro-6-methoxybenzo[b]thiophene-2-methanol.
- Substitution Reactions : Leading to various substituted benzo[b]thiophene derivatives .
Biological Applications
Research indicates that derivatives of this compound exhibit promising biological activities, including:
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves inhibition of specific signaling pathways rather than direct interactions with dihydrofolate reductase .
Antimicrobial Activity
Compounds derived from this class have also demonstrated antimicrobial properties against a range of bacterial strains and fungi, suggesting applications in infection treatment .
Medicinal Chemistry
The compound is under investigation as a pharmaceutical intermediate for drug development. Its ability to interact with biological targets through covalent bonding mechanisms makes it a candidate for further exploration in therapeutic contexts .
Industrial Applications
In addition to its roles in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its structural properties enable it to function effectively as a building block for more complex organic molecules used across various industries .
Case Study 1: Antiproliferative Activity
A study published in Nature demonstrated that related compounds exhibited selective cytotoxicity against multidrug-resistant tumor cell lines, showcasing their potential as effective anticancer agents . The selectivity index (SI) was notably high for certain derivatives, indicating their effectiveness even against challenging cancer types.
Case Study 2: Microwave-Assisted Synthesis
Research has explored microwave-assisted synthesis methods for creating thiophene derivatives efficiently. This approach not only enhances yield but also streamlines the production process for compounds like this compound .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: The methoxy group in the target compound acts as an electron donor, counterbalancing the electron-withdrawing chloro group. This dual substitution enhances stability and directs electrophilic substitution reactions .
- Functional Group Impact : Aldehyde-containing derivatives (e.g., target compound, thiophene-2-carbaldehyde) are more reactive toward nucleophilic additions (e.g., hydrazine) compared to ester or amide derivatives .
Key Observations :
- The target compound requires multi-step synthesis involving thionyl chloride-mediated chlorination and hydrazide intermediates, reflecting higher complexity compared to simpler thiophene aldehydes .
- Tetrahydrobenzo[b]thiophene derivatives () utilize hydrogenation steps to achieve partial saturation, altering aromaticity and biological activity .
Solubility and Reactivity :
- The aldehyde group in the target compound increases polarity compared to ester derivatives (e.g., methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate), enhancing solubility in polar solvents like ethanol .
- Brominated thiophene carbaldehydes (e.g., 5-bromo-thiophene-2-carbaldehyde) exhibit lower solubility due to heavier halogen substituents .
Biological Activity
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde is a synthetic organic compound belonging to the benzo[b]thiophene family, which is noted for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C10H9ClO2S
- Molecular Weight : Approximately 210.68 g/mol
- Structure : Characterized by a chloro group at the 3-position, a methoxy group at the 6-position, and an aldehyde functional group.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain substituted benzo[b]thiophenes showed effective inhibition against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Hydroxylated analogues | 4 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin inhibition and disruption of microtubule dynamics. Compounds with similar structures have demonstrated significant antiproliferative effects against human cancer cell lines, including those resistant to conventional therapies.
Case Study: Tubulin Inhibition
A study on hydroxylated analogues of benzo[b]thiophenes demonstrated that these compounds could inhibit tubulin assembly effectively. The IC50 values for these compounds ranged from 1.5 to 3.6 µM, indicating potent activity against tumor cell growth.
| Compound | IC50 (µM) | Effect on Tubulin Assembly |
|---|---|---|
| Hydroxylated analogue | 2.8 | Strong inhibition |
| Parent compound | TBD | Moderate inhibition |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The aldehyde group may facilitate covalent bonding with nucleophilic sites on proteins or DNA, leading to alterations in cellular functions. Additionally, the methoxy group may enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.
Research Findings
- Antimicrobial Studies : A comprehensive study conducted on various derivatives of benzo[b]thiophenes established their effectiveness against resistant bacterial strains, providing a foundation for further exploration into their therapeutic applications.
- Anticancer Mechanisms : Investigations into the anticancer properties revealed that compounds similar to this compound induce cell cycle arrest and apoptosis in cancer cells by targeting microtubule dynamics.
- Synthetic Pathways : The synthesis of this compound can be approached through various methods, which have been documented extensively in synthetic organic chemistry literature.
Q & A
Q. What are the key synthetic strategies for 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde?
A one-pot synthesis approach can be adapted from the formylation of benzo[b]thiophene derivatives using dual lithiation and formylation. For example, methylthiobenzene undergoes double lithiation with BuLi/TMEDA, followed by diformylation with DMF and acid quenching to yield the aldehyde . To introduce the chloro and methoxy substituents, pre-functionalized precursors or post-synthetic modifications (e.g., electrophilic substitution or oxidation) may be required. Alternative routes include oxidation of alcohol intermediates or multi-step protocols starting from halogenated precursors .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation typically involves a combination of techniques:
- NMR/IR spectroscopy : The aldehyde proton (δ ~10 ppm in H NMR) and carbonyl stretching (~1700 cm in IR) are key markers .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Heavy atoms like chlorine enhance diffraction contrast, aiding in resolving positional disorders .
Q. What are common reactions involving the aldehyde group in this compound?
The aldehyde participates in:
- Cannizzaro reaction : Under basic conditions, it disproportionates to carboxylic acid and alcohol derivatives .
- Schiff base formation : Reacts with amines to form imines, useful in designing bioactive molecules or coordination complexes .
- Nucleophilic additions : Grignard or organozinc reagents can attack the carbonyl to form secondary alcohols .
Advanced Research Questions
Q. How do electron-withdrawing (Cl) and electron-donating (OMe) substituents influence reactivity?
- Chloro substituent : Enhances electrophilicity at the aldehyde via inductive effects, facilitating nucleophilic attacks. It may also direct electrophilic substitutions to specific positions on the aromatic ring.
- Methoxy substituent : Acts as an electron-donating group, potentially stabilizing intermediates through resonance. This can alter regioselectivity in cross-coupling reactions or cyclization processes . Example: In epoxidation reactions (e.g., with diazomethane), steric and electronic effects from substituents dictate product distribution .
Q. How can contradictions in synthetic yields from different methods be resolved?
Discrepancies often arise from variations in:
- Reaction conditions : Temperature (e.g., 0°C vs. room temperature), stoichiometry (excess BuLi), or solvent polarity.
- Purification challenges : The compound’s polarity may lead to losses during column chromatography. Optimizing workup (e.g., acid quenching pH) can improve recovery . Systematic screening (e.g., Design of Experiments) is recommended to identify critical parameters .
Q. What are the challenges in crystallizing this compound?
Crystallization difficulties may stem from:
- Flexibility : The aldehyde and methoxy groups introduce conformational flexibility.
- Solvate formation : Polar solvents (e.g., DMF) may co-crystallize, complicating structure resolution. Using SHELXL with high-resolution data and twinning corrections can mitigate refinement issues. Slow evaporation in low-polarity solvents (e.g., hexane/EtOAc) promotes crystal growth .
Q. How can derivatives of this compound be designed for biological activity studies?
Functionalization strategies include:
- Schiff bases : React with diamines to form bis-imines for antimicrobial or anticancer screening .
- Heterocyclic annulation : Use the aldehyde in cyclocondensation reactions to create fused rings (e.g., thienopyridines), which are explored in kinase inhibition .
- Metal complexes : Coordinate with transition metals (e.g., Cu, Pd) for catalytic or therapeutic applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
